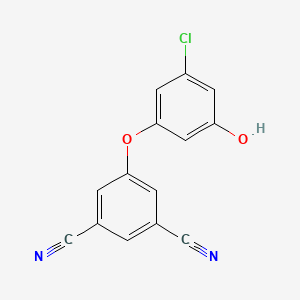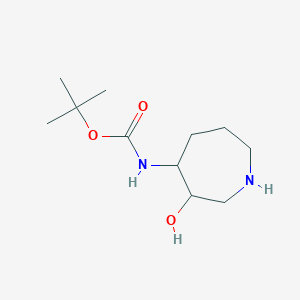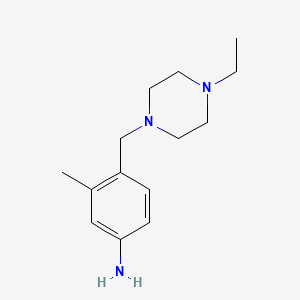![molecular formula C12H14N2O3 B13883703 1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- is a compound that features a 1H-imidazole moiety linked to a phenoxy group, which is further connected to a 1,2-propanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- typically involves the reaction of 1H-imidazole derivatives with phenoxy compounds under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 1,2-propanediol moiety can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Bases like potassium carbonate (K₂CO₃) and solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenoxy moiety.
科学的研究の応用
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
1,2-Propanediol,3-[4-(1h-imidazol-1-yl)phenoxy]-: Similar structure but with a different position of the nitrogen atom in the imidazole ring.
1,2-Propanediol,3-[4-(1h-benzimidazol-2-yl)phenoxy]-: Contains a benzimidazole ring instead of an imidazole ring.
1,2-Propanediol,3-[4-(1h-pyrazol-2-yl)phenoxy]-: Features a pyrazole ring instead of an imidazole ring.
Uniqueness
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the imidazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
3-[4-(1H-imidazol-2-yl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H14N2O3/c15-7-10(16)8-17-11-3-1-9(2-4-11)12-13-5-6-14-12/h1-6,10,15-16H,7-8H2,(H,13,14) |
InChIキー |
QITBVXNICZOICT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=CN2)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)
![2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine](/img/structure/B13883636.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13883648.png)
![3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one](/img/structure/B13883654.png)
![Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-](/img/structure/B13883662.png)
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)


![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)
